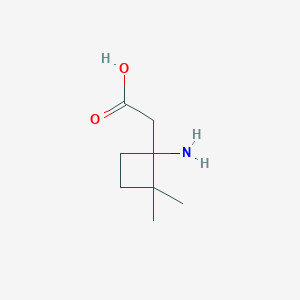
2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by a cyclobutyl ring substituted with an amino group and a dimethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted cyclobutyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid: Similar structure with slight variations in the cyclobutyl ring substitution.
Cyclobutaneacetic acid derivatives: Various derivatives with different functional groups attached to the cyclobutyl ring.
Uniqueness
2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid, also known as a cyclic amino acid derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
Overview of the Compound
Chemical Structure : The compound features a cyclobutyl group with an amino acid backbone, which is significant for its interaction with biological targets. Its structure is represented as follows:
Research indicates that this compound exhibits several biological activities primarily through modulation of neurotransmitter systems:
- GABAergic Activity : The compound is suggested to enhance GABA (gamma-aminobutyric acid) levels at synaptic junctions, potentially acting as a GABA-mimetic. This mechanism is crucial for its anticonvulsant properties and mood regulation .
- Neuroprotective Effects : It has been shown to exert protective effects against neurodegenerative conditions by improving cerebral functions and reducing excitotoxicity associated with various brain injuries .
Therapeutic Applications
The following therapeutic applications have been documented for this compound:
- Epilepsy Treatment : Studies have demonstrated dose-dependent anticonvulsant effects in animal models, suggesting its potential as an anti-epileptic agent .
- Neurodegenerative Disorders : The compound may be beneficial in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions due to its neuroprotective properties .
- Anxiety and Depression : Its ability to modulate GABA levels positions it as a candidate for treating anxiety and depressive disorders .
Case Studies
- Anticonvulsant Activity :
- Neuroprotective Effects :
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(1-amino-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-7(2)3-4-8(7,9)5-6(10)11/h3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
RKDHNAKRRZUJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















